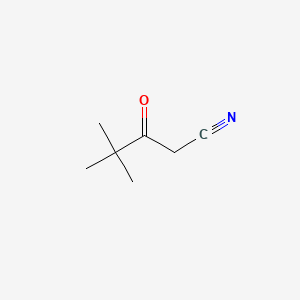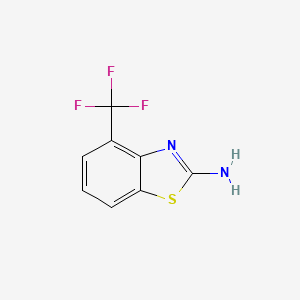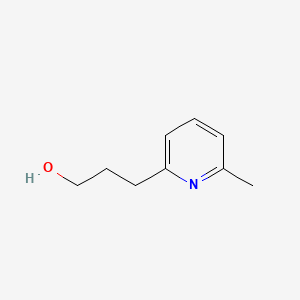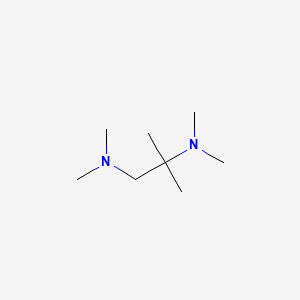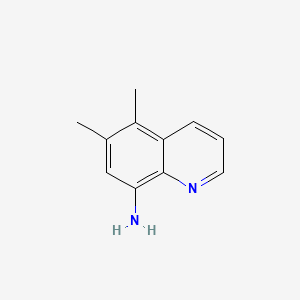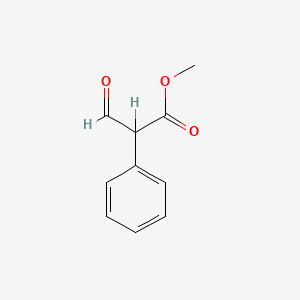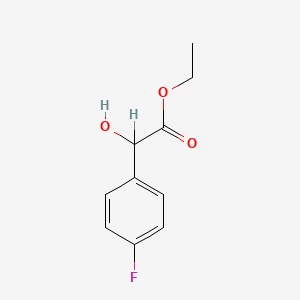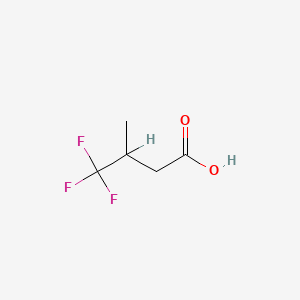
4,4,4-三氟-3-甲基丁酸
概述
描述
4,4,4-trifluoro-3-methylbutanoic acid: is an organic compound with the molecular formula C5H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a butyric acid backbone. This compound is of significant interest in various fields due to its unique chemical properties, particularly its strong electron-withdrawing trifluoromethyl group.
科学研究应用
Chemistry: 4,4,4-trifluoro-3-methylbutanoic acid is used as a building block in the synthesis of various organic compounds. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, 4,4,4-trifluoro-3-methylbutanoic acid is used to study the effects of trifluoromethyl groups on biological systems. It is often used as a reference compound in studies involving fluorinated analogs of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs that target specific enzymes or receptors. Its strong electron-withdrawing properties can enhance the binding affinity and selectivity of drug candidates.
Industry: In the industrial sector, 4,4,4-trifluoro-3-methylbutanoic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3-methylbutanoic acid typically involves the introduction of the trifluoromethyl group into a butyric acid derivative. One common method is the reaction of 3-bromobutyric acid with trifluoromethyl iodide in the presence of a base such as cesium carbonate. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4,4,4-trifluoro-3-methylbutanoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of flow chemistry also minimizes the risk of side reactions and improves the overall efficiency of the process .
化学反应分析
Types of Reactions: 4,4,4-trifluoro-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alcohols or aldehydes.
Substitution: Formation of trifluoromethyl-substituted amines or thiols.
作用机制
The mechanism of action of 4,4,4-trifluoro-3-methylbutanoic acid is primarily attributed to its trifluoromethyl group. This group is highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, the trifluoromethyl group can interact with various molecular targets, such as enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
相似化合物的比较
Trifluoroacetic acid: Similar in structure but with a shorter carbon chain.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenylacetic acid: Similar in structure but with a phenyl group instead of a butyric acid backbone.
Uniqueness: 4,4,4-trifluoro-3-methylbutanoic acid is unique due to its combination of a trifluoromethyl group with a butyric acid backbone. This structure imparts distinct electronic and steric properties, making it valuable in various applications. Compared to other trifluoromethyl-containing compounds, it offers a balance of hydrophobicity and reactivity, which can be advantageous in both chemical synthesis and biological studies .
属性
IUPAC Name |
4,4,4-trifluoro-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZMMBKGTNDVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956279 | |
| Record name | 4,4,4-Trifluoro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-75-4 | |
| Record name | 3-(Trifluoromethyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,4-Trifluoro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-trifluoromethylbutyric acid in the synthesis of fluorinated amino acids?
A1: 3-Trifluoromethylbutyric acid serves as a key starting material for synthesizing fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine. [] These fluorinated amino acids are valuable tools in medicinal chemistry and chemical biology due to the unique properties fluorine imparts on biological molecules.
Q2: Can you describe a specific synthetic route using 3-trifluoromethylbutyric acid to produce these fluorinated amino acids?
A2: A stereoselective synthesis utilizes 3-trifluoromethylbutyric acid as the starting point. It involves a multi-step process: conversion to a chiral oxazoline, SeO2-promoted oxidative rearrangement to the dihydro-2H-oxazinone, face-selective hydrogenation of the C=N bond, followed by hydrogenolysis-hydrolysis. [] This method highlights the versatility of 3-trifluoromethylbutyric acid as a building block for complex molecule synthesis.
Q3: Are there any challenges associated with this synthetic approach?
A3: One limitation is the tendency of the intermediate beta-trifluoromethyldihydrooxazinone to undergo imine-enamine isomerization. [] Managing this isomerization is crucial for achieving high yields and stereoselectivity in the final fluorinated amino acid product.
Q4: What are the potential applications of the fluorinated amino acids synthesized using 3-trifluoromethylbutyric acid?
A4: Fluorinated amino acids find applications in various fields:
Q5: Where can I find more information about 3-Trifluoromethylbutyric acid and its applications?
A5: Resources like the Semantic Scholar database offer publications detailing the synthesis and applications of 3-trifluoromethylbutyric acid. [, , ] Additionally, chemical suppliers often provide technical data sheets and safety information for this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
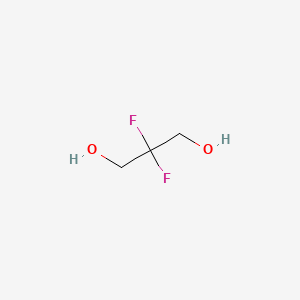
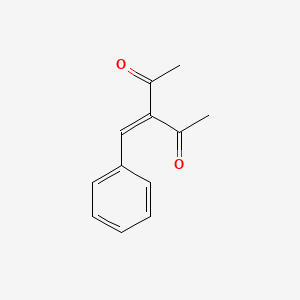
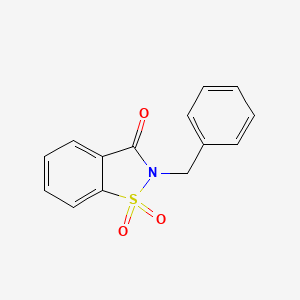
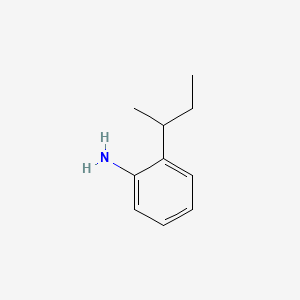
![N-[4-(octyloxy)phenyl]acetamide](/img/structure/B1295114.png)
